molecular formula C8H12N2OS B13104964 4-Ethoxy-2-(ethylthio)pyrimidine

4-Ethoxy-2-(ethylthio)pyrimidine

Cat. No.: B13104964
M. Wt: 184.26 g/mol
InChI Key: JSDVZKXHFAPUGS-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(ethylthio)pyrimidine is a substituted pyrimidine derivative characterized by an ethoxy group at position 4 and an ethylthio group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-ethoxy-2-ethylsulfanylpyrimidine

InChI

InChI=1S/C8H12N2OS/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

JSDVZKXHFAPUGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)SCC

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethoxy-2-(ethylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature for about 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This intermediate can then be further modified to obtain the desired compound.

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethoxy-2-(ethylthio)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(ethylthio)pyrimidine involves its interaction with various molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis. The specific pathways and targets depend on the functional groups attached to the pyrimidine ring and their interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine ()
  • Structure : Chloro (C4), ethoxy (C6), methylthio (C2).
  • Synthesis: Prepared via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol. Chlorine at C6 is replaced by ethoxy, but further chlorination at C5 fails due to insufficient electron density .
  • Reactivity : The chloro group at C4 is a strong leaving group, making this position reactive toward nucleophilic substitution. In contrast, 4-Ethoxy-2-(ethylthio)pyrimidine lacks a chloro substituent, reducing its reactivity under mild conditions .
4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine ()
  • Structure : Chloro (C4), ethylthio (C6), 4-methylsulfonylphenyl (C2).
  • Key Differences : The sulfonylphenyl group at C2 introduces strong electron-withdrawing effects, reducing ring electron density compared to the ethylthio group in the target compound. This affects solubility and biological target interactions .

Functional Group Variations

2-Ethylthio-4,6-bis(isopropylamino)-1,3,5-triazine ()
  • Structure: Ethylthio (C2), isopropylamino (C4, C6).
  • Amino groups enhance hydrogen bonding, whereas ethoxy groups in 4-Ethoxy-2-(ethylthio)pyrimidine prioritize steric and electronic effects .
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one ()
  • Structure : Methoxymethyl (C6), methylthio (C2), hydroxyl (C4).
  • Reactivity: The hydroxyl group at C4 allows for keto-enol tautomerism, increasing acidity. The ethoxy group in the target compound eliminates this tautomerism, stabilizing the ring structure .
4-(Ethylthio)-6-methyl-2-(1-methylethyl)pyrimidine ()
  • Activity: Ethylthio and isopropyl groups may enhance lipophilicity, improving membrane permeability.
4-Ethoxy-2-(methylthio)-6-(1-piperazinyl)pyrimidine Hydrochloride ()
  • Structure : Ethoxy (C4), methylthio (C2), piperazinyl (C6).
  • Biological Relevance : The piperazinyl group introduces basicity, forming hydrochloride salts for improved solubility. This contrasts with the ethylthio group in the target compound, which prioritizes hydrophobic interactions .
Antibacterial Pyrimidine-5-carbonitriles ()
  • Structure: 4-(Alkyl/aryl amino), 2-(ethylthio), 6-(4-fluorophenyl).
  • Activity : Ethylthio groups at C2 correlate with antibacterial efficacy against Gram-positive and Gram-negative bacteria. This supports the hypothesis that 4-Ethoxy-2-(ethylthio)pyrimidine may exhibit similar bioactivity .

Comparative Data Table

Compound Name Substituents (Position) Key Properties Biological Activity References
4-Ethoxy-2-(ethylthio)pyrimidine Ethoxy (C4), Ethylthio (C2) Moderate reactivity, hydrophobic, electron-rich ring Potential antimicrobial
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Chloro (C4), Ethoxy (C6), Methylthio (C2) High reactivity at C4, limited solubility Not reported
4-(Ethylthio)-6-methyl-2-(1-methylethyl)pyrimidine Ethylthio (C4), Isopropyl (C2) Lipophilic, stable under acidic conditions Agrochemical applications
4-Ethoxy-2-(methylthio)-6-(1-piperazinyl)pyrimidine HCl Ethoxy (C4), Methylthio (C2), Piperazinyl (C6) Water-soluble salt, basic nitrogen Probable CNS targeting

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